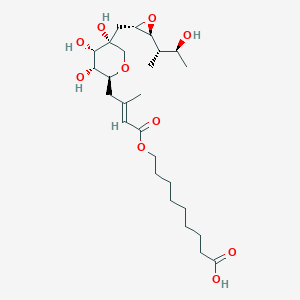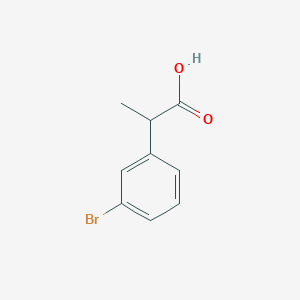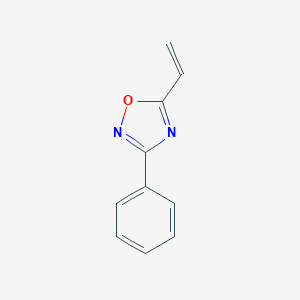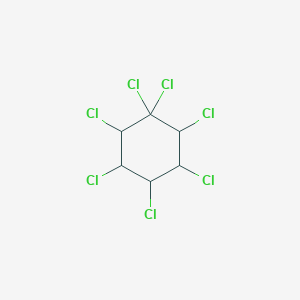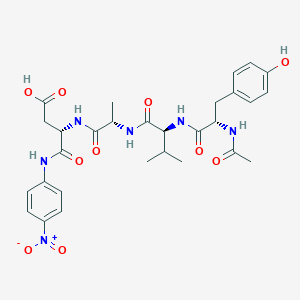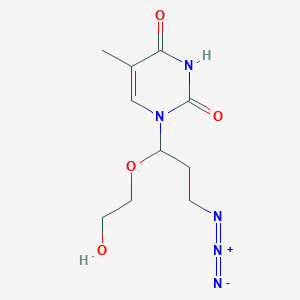
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine, commonly known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of antiviral therapy. HEPT belongs to the class of nucleoside analogs and is known for its ability to inhibit the replication of human immunodeficiency virus (HIV) by acting as a reverse transcriptase inhibitor.
Mechanism Of Action
HEPT acts as a reverse transcriptase inhibitor by binding to the active site of the enzyme and preventing the conversion of viral RNA into DNA. This inhibits the replication of the virus and reduces the viral load in the host.
Biochemical And Physiological Effects
HEPT has been shown to have low toxicity and good bioavailability. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 2.5 hours. HEPT has been shown to have minimal side effects and is well-tolerated by patients.
Advantages And Limitations For Lab Experiments
HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. HEPT also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
HEPT has several potential future directions for scientific research, including:
1. Development of new analogs with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanism of action of HEPT and its analogs to identify new targets for antiviral therapy.
3. Evaluation of HEPT and its analogs for the treatment of other viral infections.
4. Investigation of the potential use of HEPT and its analogs in combination with other antiviral agents to enhance their efficacy.
Conclusion:
HEPT is a promising compound with potential applications in the field of antiviral therapy. The compound has been extensively studied for its ability to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine and is being investigated for its potential use in the treatment of other viral infections. HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. Future research on HEPT and its analogs has the potential to lead to the development of new and more effective antiviral therapies.
Synthesis Methods
HEPT is synthesized by the reaction of 3-azidopropanol with thymine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into HEPT through a series of steps. The synthesis method has been optimized to yield high purity HEPT with excellent yields.
Scientific Research Applications
HEPT has been extensively studied for its potential use as an antiviral agent against 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine. The compound has been shown to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine by acting as a reverse transcriptase inhibitor. HEPT is also being investigated for its potential use in the treatment of other viral infections such as hepatitis B and C.
properties
CAS RN |
117068-45-8 |
|---|---|
Product Name |
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine |
Molecular Formula |
C10H15N5O4 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-[3-azido-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c1-7-6-15(10(18)13-9(7)17)8(19-5-4-16)2-3-12-14-11/h6,8,16H,2-5H2,1H3,(H,13,17,18) |
InChI Key |
JQKQBIKLDBWPBY-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO |
synonyms |
1-(1-(2-hydroxyethoxy)-3-azidopropyl)thymine HEAPT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



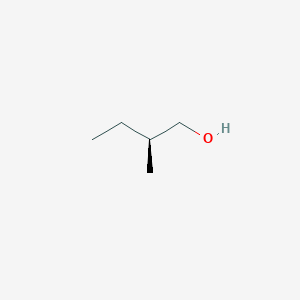
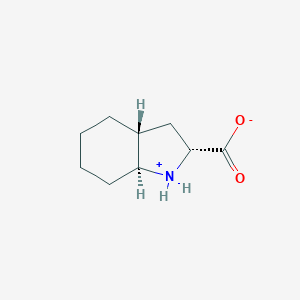
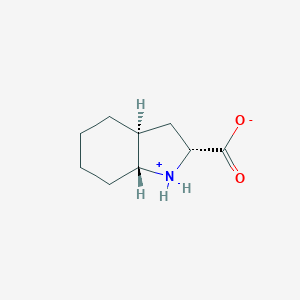
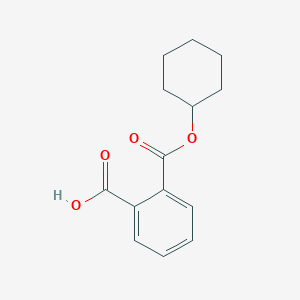
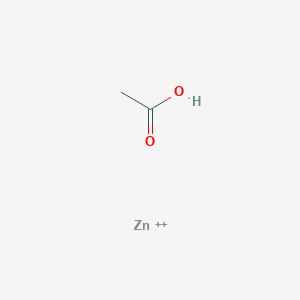
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
